![molecular formula C12H17N3O4 B6158403 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid CAS No. 2089725-89-1](/img/no-structure.png)
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
This compound is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . It plays a crucial role in the development of bifunctional protein degraders .
Molecular Structure Analysis
The empirical formula of this compound is C13H19N3O4 and its molecular weight is 281.31 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 281.31 . It’s stored at a temperature of 2-8°C . The functional group of this compound is Boc carboxylic acid .Mechanism of Action
The mechanism of action of this compound involves its use as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
Future Directions
The future directions of this compound involve its continued use in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid' involves the protection of the azetidine ring, followed by the formation of the pyrazole ring and the deprotection of the azetidine ring.", "Starting Materials": [ "3-Azetidinone", "tert-Butyl bromoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "1H-pyrazole-3-carboxylic acid", "N,N-Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide" ], "Reaction": [ "Protection of the azetidine ring by reacting 3-azetidinone with tert-butyl bromoacetate in the presence of sodium hydroxide to obtain 1-[(tert-butoxy)carbonyl]azetidin-3-one.", "Reduction of 1-[(tert-butoxy)carbonyl]azetidin-3-one with hydroxylamine hydrochloride in the presence of sodium hydroxide to obtain 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}hydroxylamine.", "Reaction of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}hydroxylamine with 1H-pyrazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide to obtain the desired compound, 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid.", "Deprotection of the azetidine ring by treating the compound with hydrochloric acid in ethyl acetate and sodium bicarbonate to obtain the final product, 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid." ] } | |
CAS RN |
2089725-89-1 |
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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